4-bromo-N-(pentan-2-yl)benzamide
Description
4-Bromo-N-(pentan-2-yl)benzamide is a brominated benzamide derivative characterized by a pentan-2-yl (secondary amyl) group attached to the benzamide nitrogen. The compound’s structure combines a bromine-substituted aromatic ring with a branched aliphatic chain, influencing its physicochemical properties, such as solubility, crystallinity, and reactivity. This molecule is synthesized via condensation of 4-bromobenzoyl chloride with pentan-2-amine, typically in polar aprotic solvents like acetonitrile under reflux conditions . Its structural features make it a candidate for coordination chemistry (e.g., metal complex formation) and pharmacological applications, though specific biological data for this derivative remain less explored compared to analogs .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
TYIWZWIUYVNNOL-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-Bromo-N-(2-nitrophenyl)benzamide) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. Methoxy groups (electron-donating) in the 3,5-dimethoxyphenyl analog increase solubility in polar solvents .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data Comparison
Crystallographic Insights :
- The 2-nitrophenyl derivative crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N-H···O) and π-π stacking between nitro and bromophenyl groups .
- Aliphatic chains (e.g., pentan-2-yl) often lead to less dense crystal packing compared to planar aromatic substituents, as seen in the higher thermal motion parameters for such derivatives .
Pharmacological Activity :
- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives exhibit FGFR1 inhibitory activity (IC₅₀ ~ 0.5 μM), attributed to methoxy groups enhancing binding affinity .
- This compound lacks detailed biological data but is hypothesized to have moderate bioavailability due to its lipophilic alkyl chain .
Thermal Stability :
- Metal complexes (e.g., Ni(II) with carbamothioyl derivatives) demonstrate higher thermal stability (>250°C) compared to non-coordinated benzamides (<200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
